molecular formula C7H4FIN2 B1455434 7-Fluoro-3-iodo-1H-indazole CAS No. 944904-38-5

7-Fluoro-3-iodo-1H-indazole

Cat. No.: B1455434
CAS No.: 944904-38-5
M. Wt: 262.02 g/mol
InChI Key: NZLJQLITHWOQBC-UHFFFAOYSA-N
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Description

7-Fluoro-3-iodo-1H-indazole is a halogenated indazole compound with the molecular formula C7H4FIN2. This compound is characterized by the presence of both fluorine and iodine atoms, which contribute to its unique chemical properties. Indazole derivatives, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

7-Fluoro-3-iodo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to act as selective inhibitors of phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can modulate the enzyme’s activity, leading to potential therapeutic effects in diseases such as cancer and respiratory disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have demonstrated antitumor activity by inducing apoptosis and cell cycle arrest in various cancer cell lines

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biochemical activity . These interactions can result in the modulation of enzyme activity, influencing various cellular pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, this compound has shown stability under specific conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and effects on metabolite levels are areas of active research. Understanding these pathways can provide insights into the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-iodo-1H-indazole typically involves halogenation reactions. One common method is the iodination of 7-fluoroindazole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different functionalized indazoles .

Scientific Research Applications

7-Fluoro-3-iodo-1H-indazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

7-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLJQLITHWOQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696312
Record name 7-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-38-5
Record name 7-Fluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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